2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol
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Overview
Description
2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with a 4-chlorophenyl and a phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-amino-5-chloropyrimidine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate undergoes cyclization with phenylhydrazine to yield the pyrrolo[2,3-D]pyrimidine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols or amines .
Scientific Research Applications
2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of 2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol can be compared with other pyrrolo[2,3-D]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has demonstrated significant antitubercular activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H17ClN4O |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-[[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C20H17ClN4O/c21-15-6-8-16(9-7-15)25-12-17(14-4-2-1-3-5-14)18-19(22-10-11-26)23-13-24-20(18)25/h1-9,12-13,26H,10-11H2,(H,22,23,24) |
InChI Key |
PLXHYNKRPCZRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCO)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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